Odor Threshold: Unsubstituted vs. Furaneol
While a direct, experimentally determined odor threshold for the unsubstituted 3(2H)-furanone (CAS 3511-31-7) is not widely reported in primary literature, a crucial class-level inference can be drawn. The parent 3(2H)-furanone structure, lacking the 4-hydroxy and 2,5-dimethyl substitutions, is not a primary aroma compound and is instead a key intermediate . In stark contrast, its derivative, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), exhibits an exceptionally low odor threshold of 0.00004 mg/L (0.04 ppb) in water, making it a potent flavor compound [1]. This highlights that the specific substitution pattern on the 3(2H)-furanone core is the primary driver of sensory potency.
| Evidence Dimension | Odor threshold |
|---|---|
| Target Compound Data | Not available (intermediate, not a primary flavor compound) |
| Comparator Or Baseline | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): 0.00004 mg/L [1] |
| Quantified Difference | Orders of magnitude |
| Conditions | Odor threshold in water |
Why This Matters
This confirms that 3(2H)-furanone is selected for its role as a versatile synthetic intermediate, not as a finished flavor ingredient, preventing costly misapplication.
- [1] Belitz, H.-D., & Grosch, W. (1987). Food Chemistry (1st ed.). Springer-Verlag. Data reproduced in web.ist.utl.pt. Retrieved from https://web.ist.utl.pt/ist11061/fidel/flaves/sec1/sec12.html View Source
